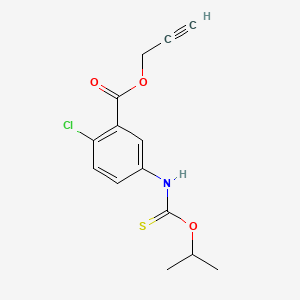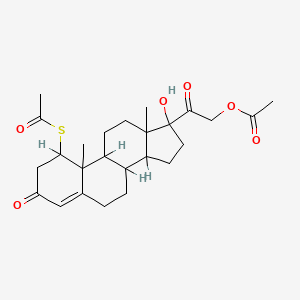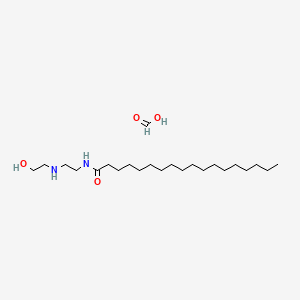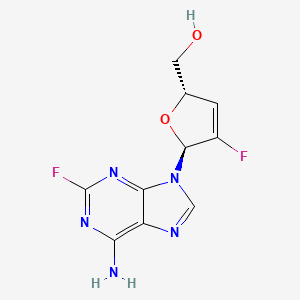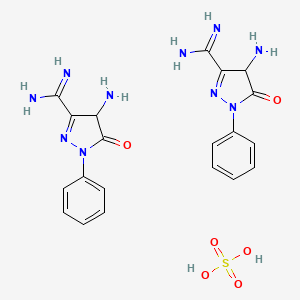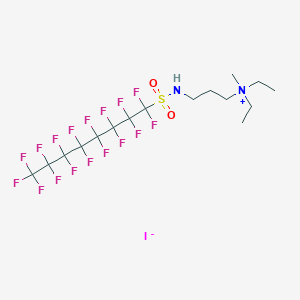![molecular formula C16H19BrO2 B12684898 2-Bromoethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate CAS No. 93963-30-5](/img/structure/B12684898.png)
2-Bromoethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of ProClin 300 involves the synthesis of its active ingredients, which are two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are typically synthesized through a series of chemical reactions involving the chlorination and methylation of isothiazolinone precursors. The industrial production of ProClin 300 ensures the precise formulation of these active ingredients along with other inert components to achieve the desired preservative properties .
Chemical Reactions Analysis
ProClin 300 undergoes various chemical reactions, primarily involving its active isothiazolone components. These reactions include:
Oxidation: The isothiazolones can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiazolones to their corresponding thiols.
Substitution: The chlorine atom in 5-chloro-2-methyl-4-isothiazolin-3-one can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ProClin 300 has a wide range of scientific research applications, including:
Chemistry: Used as a preservative in various chemical reagents and solutions to prevent microbial contamination.
Biology: Employed in biological assays and experiments to maintain the sterility of samples and reagents.
Medicine: Incorporated into diagnostic reagents and kits to extend their shelf life and ensure the accuracy of diagnostic tests.
Industry: Utilized in the formulation of industrial products such as paints, adhesives, and coatings to prevent microbial growth and spoilage
Mechanism of Action
The mechanism of action of ProClin 300 involves the inhibition of key enzymes in the microbial metabolic pathways. The active isothiazolone components penetrate the cell membranes of microbes and inhibit enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This disruption of the Krebs cycle leads to the depletion of adenosine triphosphate (ATP) and the eventual death of the microbial cells .
Comparison with Similar Compounds
ProClin 300 is unique in its combination of broad-spectrum antimicrobial activity, low toxicity, and compatibility with various reagents and enzymes. Similar compounds include:
ProClin 150: Another isothiazolone-based preservative with similar antimicrobial properties but different formulation and concentration.
ProClin 950: A preservative with a higher concentration of active ingredients, used in applications requiring stronger antimicrobial activity.
Kathon CG: A widely used preservative in personal care products, containing a mixture of isothiazolones similar to those in ProClin 300
ProClin 300 stands out due to its balanced formulation, making it suitable for a wide range of applications without compromising the stability and functionality of the products it is used in.
Properties
CAS No. |
93963-30-5 |
|---|---|
Molecular Formula |
C16H19BrO2 |
Molecular Weight |
323.22 g/mol |
IUPAC Name |
2-bromoethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19BrO2/c17-8-9-19-15(18)16(13-4-2-1-3-5-13)11-12-6-7-14(16)10-12/h1-5,12,14H,6-11H2 |
InChI Key |
BQKFZAGPKKRDNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2(C3=CC=CC=C3)C(=O)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


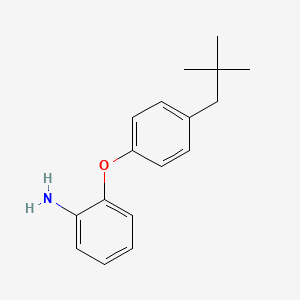
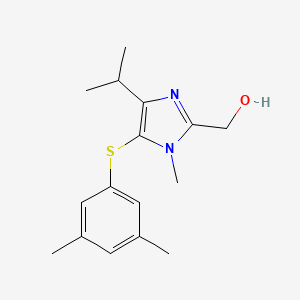
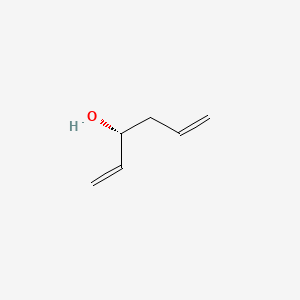
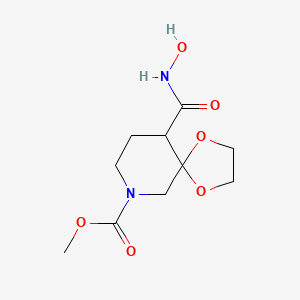
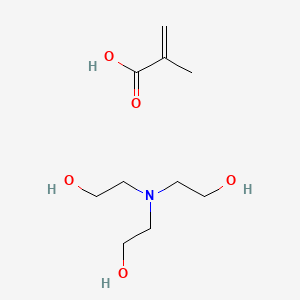
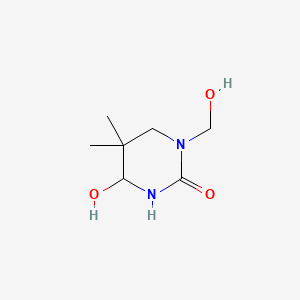
![2-Chloro-1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propane](/img/structure/B12684861.png)
